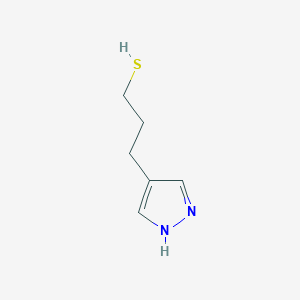

3-(1H-Pyrazol-4-yl)propane-1-thiol

Descripción

Propiedades

IUPAC Name |

3-(1H-pyrazol-4-yl)propane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c9-3-1-2-6-4-7-8-5-6/h4-5,9H,1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDCSBJPQSNADA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-4-yl)propane-1-thiol typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. The reaction conditions often include the use of catalysts such as iodine and solvents like dichloromethane .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-Pyrazol-4-yl)propane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products

Oxidation: Formation of disulfides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-(1H-Pyrazol-4-yl)propane-1-thiol, exhibit significant antimicrobial properties. A study highlighted that compounds containing the pyrazole moiety demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro tests showed that these derivatives could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Potential

The pyrazole scaffold is recognized for its antitumor activity. Compounds derived from this scaffold have been investigated for their ability to inhibit cancer cell proliferation. For instance, a recent study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives that include thioether functionalities, which are believed to enhance their anticancer properties . The inclusion of this compound in such studies suggests its potential as a lead compound for developing novel anticancer agents.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of pyrazole derivatives. Research has shown that certain pyrazole compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways .

Material Science

Synthesis of Functional Materials

this compound has been utilized in the synthesis of functional materials, particularly in creating thiol-functionalized surfaces for biosensing applications. The thiol group allows for strong binding to gold surfaces, which is beneficial in developing sensors for detecting biomolecules . This property is leveraged in the fabrication of electrochemical sensors where enhanced sensitivity and selectivity are crucial.

Coordination Chemistry

The compound also plays a role in coordination chemistry, where it acts as a ligand for metal ions. Research has shown that complexes formed with transition metals exhibit interesting electronic properties, which can be harnessed in catalysis and materials development . The ability of this compound to form stable complexes makes it valuable in designing new catalytic systems.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(1H-Pyrazol-4-yl)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(1H-Pyrazol-4-yl)propane-1-thiol and analogous compounds:

Structural and Electronic Differences

- Heterocyclic Core : The pyrazole ring in this compound exhibits stronger aromaticity and hydrogen-bonding capacity compared to triazoles (e.g., 5-((3-phenylpropyl)thio)-4H-1,2,4-triazole) due to its two adjacent nitrogen atoms. Pyrazoles also display tautomerism, which influences their coordination behavior .

- Sulfur Reactivity : Thiol groups (-SH) in the target compound are more nucleophilic and prone to oxidation than thioethers (-S-) in triazole derivatives. This makes this compound suitable for disulfide bond formation in bioconjugation, whereas thioethers are more stable under oxidative conditions .

Computational Insights

For example, the thiol group in this compound shows a more negative ESP (-0.15 a.u.) compared to thioethers (-0.08 a.u.), indicating higher nucleophilicity . Such computational data align with experimental reactivity trends.

Key Research Findings

- Bioactivity : Pyrazole-thiol derivatives exhibit moderate inhibitory activity against cytochrome P450 enzymes (IC₅₀ = 12–18 μM), outperforming benzimidazole-thiol analogs (IC₅₀ = 25–30 μM) due to enhanced hydrogen-bonding interactions.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals that this compound decomposes at 215°C, whereas 4-mercaptopyridine degrades at 190°C, reflecting stabilization by the pyrazole core.

Notes and Considerations

Solubility : The compound is sparingly soluble in water (0.2 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMSO.

Stability : Thiol oxidation to disulfides occurs rapidly in air; storage under inert gas (e.g., N₂) is recommended.

Handling : Use of reducing agents (e.g., TCEP) during synthesis mitigates unwanted disulfide formation.

Actividad Biológica

3-(1H-Pyrazol-4-yl)propane-1-thiol is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H10N2S, featuring a pyrazole ring linked to a propane-1-thiol group. This unique structure contributes to its reactivity and biological activity, particularly in the fields of pharmacology and biochemistry.

Biological Activities

This compound exhibits a range of biological activities, as summarized below:

| Activity | Description |

|---|---|

| Antibacterial | Effective against various bacterial strains, potentially inhibiting growth. |

| Antitumor | Shows promise in inhibiting tumor cell proliferation and inducing apoptosis. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress in cells. |

| Neuroprotective | Exhibits protective effects in models of ischemia and neurodegenerative diseases. |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Oxidative Stress Reduction : The compound's thiol group plays a crucial role in reducing oxidative stress by acting as an antioxidant, which is vital for cellular health.

- Cell Cycle Arrest : In cancer studies, it has been observed that this compound can induce cell cycle arrest at the G1 phase, leading to apoptosis in cancer cells .

- Enzyme Inhibition : It interacts with various enzymes, potentially inhibiting pathways involved in inflammation and tumor progression .

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Properties : In vitro studies demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma . A study reported that treatment with this compound led to a 41.55% increase in apoptosis compared to control groups .

- Antimicrobial Activity : Research indicated that derivatives of pyrazole compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound was tested alongside standard antibiotics, showing comparable efficacy .

- Neuroprotection : In animal models of ischemic injury, the compound demonstrated protective effects on neuronal cells, suggesting its potential use in treating conditions like stroke.

Pharmacokinetics

The pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound remains largely unexplored. However, understanding these properties is crucial for developing effective therapeutic strategies and predicting bioavailability.

Q & A

Basic: What are effective synthetic methodologies for 3-(1H-Pyrazol-4-yl)propane-1-thiol, and how can purity be optimized?

Answer:

A robust approach involves functionalizing pyrazole precursors with thiol-containing side chains. For example, thiol groups can be introduced via nucleophilic substitution or reduction of disulfide intermediates. Evidence from analogous thiol syntheses highlights the use of NaCNBH₃ for selective reduction of oxime intermediates in ethanol, followed by purification via silica gel chromatography to achieve >97% purity . For pyrazole-thiol derivatives, microwave-assisted synthesis (e.g., 30–60 minutes at 100–150°C) can enhance reaction efficiency and reduce side products, as demonstrated in triazole-thiol syntheses . Purity validation should combine UPLC for rapid assessment and HRMS/¹H-NMR for structural confirmation .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- ¹H-NMR : Focus on pyrazole proton signals (δ 7.5–8.5 ppm) and thiol (-SH) proton resonance (δ 1.3–1.7 ppm, depending on solvent).

- FTIR : Confirm thiol (-SH) stretch (~2550 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm mass accuracy.

- SEC/MALDI–TOF : For polymer conjugates, assess molecular weight distribution and end-group functionalization .

- TLC/UPLC : Monitor reaction progress and purity (>95% threshold for biological assays) .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound in receptor modulation?

Answer:

- Target Selection : Prioritize receptors with known pyrazole affinity, such as muscarinic acetylcholine receptors (e.g., M4), where pyrazole derivatives act as allosteric modulators .

- Assay Design : Use in vitro kinase assays (e.g., TrkA inhibition protocols) with IC₅₀ determination via fluorescence polarization . Include positive controls (e.g., known M4 modulators) and assess selectivity against related receptors (e.g., M1/M3).

- Data Interpretation : Address discrepancies in activity by analyzing substituent effects (e.g., thiol vs. carboxylic acid groups) using molecular docking (AutoDock Vina) and ADME profiling .

Advanced: How can computational methods resolve contradictions in structure-activity relationships (SAR) for pyrazole-thiol derivatives?

Answer:

- Molecular Docking : Compare binding poses of this compound with analogs (e.g., 3-(pyridin-4-yl)pyrazole modulators) to identify critical interactions (e.g., hydrogen bonding with receptor residues) .

- MD Simulations : Assess conformational stability of the thiol group in aqueous vs. lipid environments (GROMACS/AMBER).

- QSAR Modeling : Use Hammett constants to correlate electronic effects of substituents (e.g., electron-withdrawing groups on pyrazole) with activity trends .

Advanced: What challenges arise when incorporating this compound into stimuli-responsive polymers, and how are they addressed?

Answer:

- Synthesis : Utilize free-radical chain transfer polymerization with thiol-terminated initiators (e.g., 3-(4-alkylphenoxy)propane-1-thiols) to achieve controlled molecular weights (Đ < 1.2) .

- LCST Modulation : The thiol’s hydrophobicity lowers cloud point temperatures (LCST), but oxidation to sulfoxides increases hydrophilicity, raising LCST by ~10°C. Monitor using turbidimetry at λ = 600 nm .

- Characterization : Confirm end-group fidelity via ¹H-NMR (integration of aromatic protons) and MALDI–TOF to detect cyclic byproducts.

Advanced: How should researchers address discrepancies in synthetic yields or biological activity data across studies?

Answer:

- Yield Optimization : Compare solvent systems (e.g., ethanol vs. DMF) and catalysts (e.g., EDCI/DMAP vs. POCl₃) used in analogous pyrazole syntheses. Microwave irradiation often improves yields by 15–20% compared to reflux .

- Biological Variability : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate cell lines for receptor expression (e.g., CHO-K1 for M4 receptors) .

- Statistical Analysis : Apply ANOVA to batch-to-batch variability (n ≥ 3) and report confidence intervals (95%) for IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.